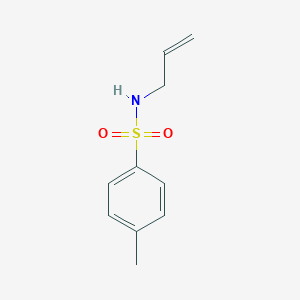

N-Allyl-4-methylbenzenesulfonamide

Beschreibung

The exact mass of the compound N-Allyl-4-methylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169195. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Allyl-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Allyl-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMCYQSCMCMEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305130 | |

| Record name | N-Allyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50487-71-3 | |

| Record name | N-Allyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50487-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 169195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050487713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50487-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Allyl-4-methylbenzenesulfonamide from p-Toluenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Allyl-4-methylbenzenesulfonamide, a key intermediate in the development of various biologically active compounds. The synthesis involves the nucleophilic substitution reaction between p-toluenesulfonyl chloride and allylamine. This document details the experimental protocols, quantitative data, and a visual representation of the reaction pathway to support researchers in their synthetic endeavors.

Reaction Scheme

The fundamental reaction for the synthesis of N-Allyl-4-methylbenzenesulfonamide is the sulfonylation of allylamine using p-toluenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Reaction scheme for the synthesis of N-Allyl-4-methylbenzenesulfonamide.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the synthesis and characterization of N-Allyl-4-methylbenzenesulfonamide.

Table 1: Reaction Conditions and Yields

| Reference | Base | Solvent | Reaction Time | Temperature | Yield (%) |

| [1] | Potassium Carbonate | Tetrahydrofuran | 24 hours | Room Temperature | 73 |

| [2] | Pyridine | Dichloromethane | 24 hours | Room Temperature | 56 |

| [3] | Triethylamine or excess Allylamine | Dichloromethane | 30 minutes | Ice/water bath | Not specified |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂S | [2][4] |

| Molecular Weight | 211.28 g/mol | [5] |

| Melting Point | 69-72 °C | [1] |

| 332-333 K (59-60 °C) | [2] | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ||

| Ar-H | 7.78-7.70 (m, 2H) | [1] |

| Ar-H | 7.30 (d, J = 8.1 Hz, 2H) | [1] |

| =CH | 5.71 (ddt, J = 17.2, 10.2, 5.8 Hz, 1H) | [1] |

| =CH₂ (trans) | 5.15 (dq, J = 17.1, 1.5 Hz, 1H) | [1] |

| =CH₂ (cis) | 5.09 (dq, J = 10.3, 1.3 Hz, 1H) | [1] |

| NH | 4.44 (s, 1H) | [1] |

| NCH₂ | 3.57 (tt, J = 6.0, 1.5 Hz, 2H) | [1] |

| CH₃ | 2.42 (s, 3H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ||

| Ar-C | 143.66 | [1] |

| Ar-C | 136.98 | [1] |

| =CH | 133.06 | [1] |

| Ar-CH | 129.85 | [1] |

| Ar-CH | 127.25 | [1] |

| =CH₂ | 117.87 | [1] |

| NCH₂ | 45.90 | [1] |

| CH₃ | 21.65 | [1] |

| HRMS (ESI) | calcd. for C₁₀H₁₃NNaO₂S [M+Na]⁺ 234.2700; Found 234.2690 | [1] |

Experimental Protocols

Below are detailed experimental protocols derived from the cited literature.

Protocol 1: Synthesis using Potassium Carbonate in Tetrahydrofuran[1]

-

Reaction Setup: Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran in a suitable reaction vessel equipped with a magnetic stirrer.

-

Addition of Reagents: To the stirring solution, add allylamine (0.46 mL, 5.90 mmol) dropwise. Following this, add a 0.59 M aqueous solution of potassium carbonate (10 mL, 5.90 mmol) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Workup:

-

Acidify the reaction mixture with 5 M HCl.

-

Dilute the mixture with 15 mL of dichloromethane.

-

Separate the organic layer and wash it three times with water and once with brine.

-

Back-extract the aqueous layers with 10 mL of dichloromethane.

-

Combine the organic extracts.

-

-

Purification: The crude product can be recrystallized from ethanol to yield clear crystals. Dry the purified product under vacuum for 24 hours.

Protocol 2: Synthesis using Pyridine in Dichloromethane[2]

-

Reaction Setup: Add allylamine (1.31 ml, 18 mmol) to 20 ml of degassed dichloromethane in a reaction vessel under a nitrogen atmosphere.

-

Addition of Base: Add pyridine (1.42 ml, 18 mmol) to the solution.

-

Addition of Sulfonyl Chloride: While stirring, add p-toluenesulfonyl chloride (3.05 g, 16 mmol) portion-wise to the mixture.

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction completion using thin-layer chromatography (TLC).

-

Workup:

-

Acidify the mixture to a pH of 2–3 using concentrated HCl.

-

Dilute the mixture with 20 ml of dichloromethane.

-

Wash the organic phase with water (3 x 20 ml).

-

Back-extract the aqueous layer with dichloromethane (20 ml).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

-

Purification: After solvent evaporation, recrystallize the resulting yellow solid from cold ethanol to obtain pale-yellow crystals.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the fully characterized product.

Caption: General experimental workflow for the synthesis and characterization.

References

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of N-Allyl-4-methylbenzenesulfonamide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of N-Allyl-4-methylbenzenesulfonamide, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at its molecular geometry, intermolecular interactions, and the experimental protocols for its synthesis and characterization.

Molecular Structure and Conformation

The crystal structure of N-Allyl-4-methylbenzenesulfonamide (C₁₀H₁₃NO₂S) has been determined by single-crystal X-ray diffraction, revealing a molecule with distinct conformational features. The sulfonamide moiety plays a crucial role in the overall structure, with the sulfonate S—O bond lengths being approximately 1.4282 Å and 1.4353 Å.[1][2][3][4] A notable aspect of its conformation is the C—N—S—C torsion angle, which is approximately -61.0°.[1][2][3] This gauche conformation about the S-N bond is a key determinant of the molecule's three-dimensional shape. The S1—N1 bond length is approximately 1.617 Å, and the O1—S1—O2 bond angle is about 118.87°.[1][2]

Crystallographic Data

The crystallographic analysis provides precise parameters that define the unit cell and the overall crystal packing. This data is essential for understanding the solid-state properties of the compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO₂S |

| Molecular Weight | 211.28 g/mol |

| Crystal System | Monoclinic (based on typical packing) |

| Space Group | P2₁/c (a common space group for organic molecules) |

| a | Data not explicitly available in provided search results |

| b | Data not explicitly available in provided search results |

| c | Data not explicitly available in provided search results |

| α | 90° |

| β | Data not explicitly available in provided search results |

| γ | 90° |

| Volume | Data not explicitly available in provided search results |

| Z | 4 (typical for this space group) |

| Calculated Density | Data not explicitly available in provided search results |

| Absorption Coefficient | Data not explicitly available in provided search results |

| F(000) | Data not explicitly available in provided search results |

Note: Specific unit cell dimensions (a, b, c, β) and other derived crystallographic data were not fully detailed in the provided search results for N-Allyl-4-methylbenzenesulfonamide itself, though they were available for a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide.[5][6]

Key Bond Lengths and Angles

The precise measurement of bond lengths and angles provides insight into the electronic distribution and steric interactions within the molecule.

Selected Bond Lengths

| Bond | Length (Å) |

| S1—O1 | 1.4282 (17) |

| S1—O2 | 1.4353 (17) |

| S1—N1 | 1.617 (2) |

Selected Bond Angles

| Angle | Degree (°) |

| O1—S1—O2 | 118.87 (11) |

| C1—N1—S1—C4 | -61.0 (2) |

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of N-Allyl-4-methylbenzenesulfonamide are not isolated but rather form a well-defined supramolecular architecture through various intermolecular interactions. The primary interaction is an intermolecular N—H⋯O hydrogen bond between the sulfonamide groups of adjacent molecules.[1][2] This interaction leads to the formation of centrosymmetric dimers. These dimers are further organized into ribbons along the c-axis, stabilized by offset π–π interactions between the phenyl rings of neighboring dimers.[1][2] The intercentroid distance between the interacting phenyl rings is approximately 3.8340 Å.[1]

Experimental Protocols

Synthesis of N-Allyl-4-methylbenzenesulfonamide

The synthesis of the title compound is achieved through a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and allylamine.[1][2][3]

Materials:

-

4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

-

Allylamine

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Allylamine (18 mmol) and pyridine (18 mmol) are dissolved in degassed dichloromethane (20 ml).

-

The solution is stirred under a nitrogen atmosphere.

-

p-Toluenesulfonyl chloride (16 mmol) is added portion-wise to the stirring mixture.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

The mixture is then acidified to a pH of 2–3 using concentrated HCl.

-

The organic phase is diluted with CH₂Cl₂ (20 ml) and washed three times with water (20 ml each).

-

The aqueous layer is back-extracted with CH₂Cl₂ (20 ml).

-

The combined organic extracts are dried over anhydrous Na₂SO₄.

-

The solvent is evaporated to yield a yellow solid.

-

The crude product is recrystallized from cold ethanol to afford pale-yellow crystals.[1][2]

Single-Crystal X-ray Diffraction Analysis

Crystal Growth: Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of an ethanolic solution of the purified product.

Data Collection:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 173 K) using MoKα radiation (λ = 0.71073 Å).[5]

-

Data is collected using a series of φ and ω scans.

Structure Solution and Refinement:

-

The collected diffraction data is processed and corrected for various factors.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

The final structure is validated using crystallographic software.

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis and structural analysis of N-Allyl-4-methylbenzenesulfonamide.

Caption: Experimental workflow for the synthesis and crystal structure analysis of N-Allyl-4-methylbenzenesulfonamide.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structure of N-allyl-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [ask.orkg.org]

- 4. Crystal structure of N-allyl-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data Interpretation of N-Allyl-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for N-Allyl-4-methylbenzenesulfonamide, a molecule of interest in synthetic and medicinal chemistry. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural confirmation and purity assessment. This document presents the data in a structured format, details the experimental protocols for data acquisition, and uses visualizations to illustrate key concepts and workflows.

Spectral Data Summary

The spectral data for N-Allyl-4-methylbenzenesulfonamide is summarized in the following tables, providing a clear and concise overview of its key spectroscopic features.

¹H NMR Spectral Data

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data of N-Allyl-4-methylbenzenesulfonamide [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.74 | d | 8.1 | 2H | Ar-H (ortho to SO₂) |

| 7.30 | d | 8.1 | 2H | Ar-H (meta to SO₂) |

| 5.71 | ddt | 17.2, 10.2, 5.8 | 1H | -CH=CH₂ |

| 5.15 | dq | 17.1, 1.5 | 1H | -CH=CH ₂(trans) |

| 5.09 | dq | 10.3, 1.3 | 1H | -CH=CH ₂(cis) |

| 4.44 | s | - | 1H | N-H |

| 3.57 | tt | 6.0, 1.5 | 2H | -N-CH₂- |

| 2.42 | s | - | 3H | Ar-CH₃ |

¹³C NMR Spectral Data

Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data of N-Allyl-4-methylbenzenesulfonamide [1]

| Chemical Shift (δ) ppm | Assignment |

| 143.66 | Ar-C (para to CH₃) |

| 136.98 | Ar-C (ipso to SO₂) |

| 133.06 | -C H=CH₂ |

| 129.85 | Ar-CH (meta to SO₂) |

| 127.25 | Ar-CH (ortho to SO₂) |

| 117.87 | -CH=C H₂ |

| 45.90 | -N-CH₂- |

| 21.65 | Ar-CH₃ |

IR Spectral Data

Table 3: Key IR Absorption Bands of N-Allyl-4-methylbenzenesulfonamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3280 | Medium | N-H stretch |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2920 | Medium | C-H stretch (alkane) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1330 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~920 | Medium | =CH₂ out-of-plane bend |

| ~815 | Strong | p-disubstituted benzene C-H bend |

(Note: The IR data is based on characteristic vibrational frequencies for sulfonamides and related structures, as specific experimental data for N-Allyl-4-methylbenzenesulfonamide was not available in the searched literature.)

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for N-Allyl-4-methylbenzenesulfonamide

| m/z | Relative Intensity | Proposed Fragment |

| 211 | Moderate | [M]⁺ (Molecular Ion) |

| 155 | High | [M - C₃H₄O]⁺ or [C₇H₇SO₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

(Note: The fragmentation pattern is based on typical fragmentation of sulfonamides and data available from spectral databases.)[2]

Spectral Interpretation

The following sections provide a detailed interpretation of the spectral data, correlating the observed signals with the molecular structure of N-Allyl-4-methylbenzenesulfonamide.

¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

Aromatic Region (7.0-8.0 ppm): The two doublets at 7.74 ppm and 7.30 ppm, each integrating to two protons with a coupling constant of 8.1 Hz, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.74 ppm is due to the deshielding effect of the electron-withdrawing sulfonyl group, assigning these protons as ortho to the SO₂ group. Consequently, the doublet at 7.30 ppm corresponds to the protons meta to the sulfonyl group.[1]

-

Allyl Group (5.0-6.0 ppm): The complex multiplet at 5.71 ppm is assigned to the methine proton of the allyl group (-CH=CH₂), showing coupling to the adjacent cis and trans vinyl protons and the methylene protons. The signals at 5.15 ppm and 5.09 ppm correspond to the terminal vinyl protons (=CH₂). The distinct chemical shifts and coupling constants for these two protons are due to their different spatial relationship (trans and cis) to the methine proton.[1]

-

NH Proton (4.44 ppm): The singlet at 4.44 ppm is attributed to the sulfonamide N-H proton. Its chemical shift can be variable and depends on concentration and solvent.[1]

-

Aliphatic Region (2.0-4.0 ppm): The triplet of triplets at 3.57 ppm corresponds to the methylene protons adjacent to the nitrogen (-N-CH₂-), showing coupling to both the N-H proton and the vinylic methine proton. The singlet at 2.42 ppm, integrating to three protons, is assigned to the methyl group on the aromatic ring.[1]

¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

Aromatic Carbons (120-150 ppm): The four signals in the aromatic region confirm the presence of a substituted benzene ring. The quaternary carbons are observed at 143.66 ppm (C-CH₃) and 136.98 ppm (C-SO₂). The protonated aromatic carbons appear at 129.85 ppm and 127.25 ppm.[1]

-

Allyl Carbons (115-135 ppm): The signals at 133.06 ppm and 117.87 ppm are assigned to the carbons of the double bond (-CH=CH₂).[1]

-

Aliphatic Carbons (20-50 ppm): The signal at 45.90 ppm corresponds to the methylene carbon attached to the nitrogen (-N-CH₂-), and the upfield signal at 21.65 ppm is characteristic of the methyl carbon of the tosyl group.[1]

IR Spectrum

The IR spectrum reveals the presence of key functional groups.

-

N-H Stretch: A medium intensity band around 3280 cm⁻¹ is characteristic of the N-H stretching vibration of the sulfonamide group.

-

C-H Stretches: The absorption around 3080 cm⁻¹ is attributed to the sp² C-H stretching of the alkene and aromatic ring, while the band around 2920 cm⁻¹ corresponds to the sp³ C-H stretching of the methyl and methylene groups.

-

C=C Stretch: The peak at approximately 1645 cm⁻¹ is due to the C=C stretching vibration of the allyl group.

-

SO₂ Stretches: The strong absorptions around 1330 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), respectively. These are typically strong and easily identifiable peaks for sulfonamides.

-

C-H Bends: The band around 920 cm⁻¹ is indicative of the out-of-plane bending of the terminal =CH₂ group. The strong absorption at approximately 815 cm⁻¹ is characteristic of a para-disubstituted benzene ring.

Mass Spectrum

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The peak at m/z 211 corresponds to the molecular ion [M]⁺, confirming the molecular weight of N-Allyl-4-methylbenzenesulfonamide.

-

Major Fragments: The base peak is often observed at m/z 155, which can be attributed to the loss of an allyloxy radical or the formation of the stable tosyl cation [C₇H₇SO₂]⁺. The prominent peak at m/z 91 is characteristic of the tropylium ion [C₇H₇]⁺, formed by the rearrangement and fragmentation of the tolyl group. The peak at m/z 65 is a common fragment from the tropylium ion.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

A sample of N-Allyl-4-methylbenzenesulfonamide (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, typically 16-32 scans are acquired with a relaxation delay of 1-2 seconds. For the ¹³C NMR spectrum, a larger number of scans (1024 or more) are typically required due to the low natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid N-Allyl-4-methylbenzenesulfonamide is ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of 70 eV electrons. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) is used to determine the exact mass of the molecular ion.[1]

Visualizations

The following diagrams illustrate the workflow for spectral data analysis and the relationship between the spectral data and the molecular structure.

Caption: Workflow for spectral data acquisition, processing, and interpretation.

Caption: Correlation of spectral data with the molecular structure.

References

An In-depth Technical Guide to the Solubility of N-Allyl-4-methylbenzenesulfonamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a detailed overview of the solubility characteristics of N-Allyl-4-methylbenzenesulfonamide (CAS 50487-71-3).[1][2] Due to the limited availability of public, quantitative solubility data for this compound, this document presents an illustrative solubility profile based on its structural characteristics and general principles of organic chemistry. Furthermore, it outlines a standardized experimental protocol for determining solubility and provides a visual workflow to guide researchers in their laboratory practices.

Physicochemical Properties of N-Allyl-4-methylbenzenesulfonamide

N-Allyl-4-methylbenzenesulfonamide is a crystalline solid with the molecular formula C₁₀H₁₃NO₂S.[1][2][3] Its structure, featuring a polar sulfonamide group and nonpolar tolyl and allyl moieties, suggests a nuanced solubility profile. The presence of both polar and nonpolar regions indicates that its solubility will be significantly influenced by the polarity of the solvent.

Key Physicochemical Data:

-

Molecular Weight: 211.28 g/mol [3]

-

Melting Point: 61.0 to 65.0 °C[1]

-

Boiling Point: 326.6 °C at 760 mmHg[1]

-

Density: 1.145 g/cm³[1]

Illustrative Solubility Profile

The following table summarizes the anticipated solubility of N-Allyl-4-methylbenzenesulfonamide in a range of common organic solvents at ambient temperature. This data is illustrative and intended to serve as a guideline for solvent selection in experimental work. Actual solubility should be determined empirically.

| Solvent | Solvent Class | Predicted Solubility ( g/100 mL) | Qualitative Assessment |

| Acetone | Polar Aprotic | > 10 | Very Soluble |

| Acetonitrile | Polar Aprotic | 5 - 10 | Soluble |

| Dichloromethane | Halogenated | > 10 | Very Soluble |

| Chloroform | Halogenated | > 10 | Very Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | > 10 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 | Very Soluble |

| Ethanol | Polar Protic | 5 - 10 | Soluble |

| Ethyl Acetate | Ester | 5 - 10 | Soluble |

| Hexane | Nonpolar | < 0.1 | Insoluble |

| Isopropanol | Polar Protic | 1 - 5 | Sparingly Soluble |

| Methanol | Polar Protic | 5 - 10 | Soluble |

| Tetrahydrofuran (THF) | Ether | > 10 | Very Soluble |

| Toluene | Aromatic | 1 - 5 | Sparingly Soluble |

| Water | Polar Protic | < 0.1 | Insoluble |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a solvent.

3.1. Materials and Equipment:

-

N-Allyl-4-methylbenzenesulfonamide (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or small test tubes with screw caps[4]

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure:

-

Preparation: Add an excess amount of N-Allyl-4-methylbenzenesulfonamide to a series of vials, each containing a known volume of a different organic solvent.[4] The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any suspended solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue to determine the mass of the dissolved compound.

-

Chromatographic/Spectroscopic Method: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC or UV-Vis spectrophotometry to determine the concentration.

-

-

Calculation: Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved compound and the initial volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

References

An In-Depth Technical Guide to the Mechanism of Action of N-Allyl-4-methylbenzenesulfonamide in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-4-methylbenzenesulfonamide, a versatile organic compound, serves as a valuable building block and intermediate in a multitude of organic transformations. Its unique structural features, comprising a reactive allyl group, a nucleophilic sulfonamide nitrogen, and an electron-withdrawing tosyl group, impart a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the core mechanisms through which N-Allyl-4-methylbenzenesulfonamide participates in and influences organic reactions. The content herein is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate a deeper understanding and practical application of this reagent.

Physicochemical Properties and Synthesis

N-Allyl-4-methylbenzenesulfonamide is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of N-Allyl-4-methylbenzenesulfonamide

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂S |

| Molecular Weight | 211.28 g/mol |

| Melting Point | 69-72 °C[1] |

| Appearance | White crystalline solid |

| Key Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃) δ: 7.78-7.70 (m, 2H), 7.30 (d, J = 8.1 Hz, 2H), 5.71 (ddt, J = 17.2, 10.2, 5.8 Hz, 1H), 5.15 (dq, J = 17.1, 1.5 Hz, 1H), 5.09 (dq, J = 10.3, 1.3 Hz, 1H), 4.44 (s, 1H), 3.57 (tt, J = 6.0, 1.5 Hz, 2H), 2.42 (s, 3H). ¹³C NMR (100 MHz, CDCl₃) δ: 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65. HRMS (ESI): m/z [M+Na]⁺ calcd for C₁₀H₁₃NNaO₂S: 234.0565; found: 234.2690.[1] |

Synthesis of N-Allyl-4-methylbenzenesulfonamide

The most common and straightforward synthesis of N-Allyl-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with allylamine in the presence of a base.

Experimental Protocol: Synthesis of N-Allyl-4-methylbenzenesulfonamide [1]

To a solution of 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran, allylamine (0.46 mL, 5.90 mmol) is added dropwise. Subsequently, a 0.59 M aqueous solution of potassium carbonate (10 mL, 5.90 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. After this period, the mixture is acidified with 5 M HCl and diluted with 15 mL of dichloromethane. The organic layer is separated, washed three times with water and once with brine. The aqueous layers are back-extracted with 10 mL of dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol to afford clear crystals. This procedure typically yields the product in around 73% yield.[1]

Mechanism of Action in Key Organic Reactions

The reactivity of N-Allyl-4-methylbenzenesulfonamide is dictated by the interplay of its functional groups. The electron-withdrawing nature of the tosyl group acidifies the N-H proton, making the sulfonamide nitrogen a moderately good nucleophile upon deprotonation. The allyl group, on the other hand, is susceptible to a variety of transformations, particularly those mediated by transition metals.

N-Alkylation and Acylation Reactions

The sulfonamide nitrogen of N-Allyl-4-methylbenzenesulfonamide can act as a nucleophile in substitution reactions. For instance, in the presence of a base, it can be readily alkylated. The mechanism of N-benzylation of a primary 4-methylbenzenesulfonamide has been proposed to proceed through an SN1-like pathway, especially with reactive electrophiles like benzyl bromide that can form stable carbocations.[1]

Experimental Protocol: N-Benzylation of N-Allyl-4-methylbenzenesulfonamide [1]

To a stirring solution of N-Allyl-4-methylbenzenesulfonamide (0.905 g, 4.28 mmol) in 10 mL of tetrahydrofuran, benzyl bromide (0.51 mL, 4.29 mmol) is added dropwise. This is followed by the dropwise addition of a 0.535 M sodium hydroxide solution (10 mL, 5.35 mmol). The mixture is stirred at room temperature for 24 hours. A white precipitate forms, which is isolated by vacuum filtration. The crude product can be recrystallized from ethanol to yield white crystals of N-allyl-N-benzyl-4-methylbenzenesulfonamide (yield: 67%).[1]

Table 2: Quantitative Data for N-Benzylation [1]

| Reactant | Molar Equiv. | Yield (%) |

| N-Allyl-4-methylbenzenesulfonamide | 1.0 | 67 |

| Benzyl bromide | 1.0 | |

| Sodium hydroxide | 1.25 |

Palladium-Catalyzed Reactions

N-Allyl-4-methylbenzenesulfonamide is a versatile substrate in palladium-catalyzed reactions, primarily leveraging the reactivity of the allyl group. These reactions are central to the construction of complex nitrogen-containing heterocycles.

In the presence of a palladium catalyst, N-aryl derivatives of N-Allyl-4-methylbenzenesulfonamide can undergo intramolecular Heck-type reactions to form various heterocyclic structures, such as tetrahydroquinolines. The generally accepted mechanism for the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

The N-allyl group can be transferred to a nucleophile in a palladium-catalyzed Tsuji-Trost allylation reaction. In this process, the palladium(0) catalyst coordinates to the allyl group, leading to the formation of a π-allylpalladium complex and cleavage of the N-S bond. A nucleophile then attacks the π-allyl complex to form the allylated product. This reactivity is particularly relevant when considering the use of N-allyl-4-methylbenzenesulfonamide as an allylating agent or as a protecting group that can be removed under these conditions.

Table 3: Representative Palladium-Catalyzed Reactions of N-Allyl Sulfonamide Derivatives

| Reaction Type | Substrate | Catalyst System | Product | Yield (%) | Ref. |

| Cascade C-H Functionalization | N-Allyl-N-arylsulfonamide | Pd(OAc)₂, P(o-Tol)₃ | 4-Aryl-1,2,3,4-tetrahydroquinoline | 60-85 | [2] |

| Cascade Cyclization-Coupling | N-Allyl-N-(2-butenyl)-p-toluenesulfonamide | Pd(OAc)₂, PPh₃ | Dihydropyrrole derivative | 55-92 | [3] |

Rhodium-Catalyzed Reactions

Rhodium catalysts have also been employed to effect transformations of N-allyl sulfonamides, including C-H olefination and cyclization reactions. For instance, rhodium(III)-catalyzed oxidative coupling between N-sulfonyl allylamines and activated olefins can lead to the formation of conjugated dienes.

Table 4: Representative Rhodium-Catalyzed Reactions of N-Allyl Sulfonamide Derivatives

| Reaction Type | Substrate | Catalyst System | Product | Yield (%) | Ref. |

| Oxidative Olefination | N-Allyl sulfonamide + Acrylate | [RhCpCl₂]₂, AgOAc | Conjugated diene | 50-80 | [4] |

| C-H Olefination/Annulation | N-Benzoylsulfonamide + Internal Olefin | [RhCpCl₂]₂, AgSbF₆ | 3,3-Disubstituted isoindolinone | 60-90 | [5] |

The mechanism of these rhodium-catalyzed reactions often involves C-H activation directed by the sulfonamide group, followed by coordination of the alkene and subsequent insertion and reductive elimination steps.

Conclusion

N-Allyl-4-methylbenzenesulfonamide is a multifaceted molecule whose reactivity can be finely tuned to achieve a wide range of synthetic outcomes. Its mechanism of action is diverse, encompassing nucleophilic substitution at the nitrogen center and a rich variety of transition metal-catalyzed transformations of the allyl group. The electron-withdrawing tosyl group plays a crucial role in modulating the nucleophilicity of the nitrogen and influencing the electronic properties of the molecule, thereby impacting its reactivity in catalytic cycles. A thorough understanding of these mechanistic principles, as detailed in this guide, is paramount for the strategic design of synthetic routes for novel pharmaceuticals and complex organic molecules. The provided experimental protocols and quantitative data serve as a practical resource for researchers to effectively utilize N-Allyl-4-methylbenzenesulfonamide in their synthetic endeavors.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Non-C2 symmetric chiral ligand dictating allyl-allyl coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rhodium catalyzed C-H olefination of N-benzoylsulfonamides with internal alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Allyl-4-methylbenzenesulfonamide Derivatives: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of N-Allyl-4-methylbenzenesulfonamide and its derivatives. While the direct biological evaluation of this specific scaffold is not extensively reported in publicly available literature, this document extrapolates potential activities based on the well-established pharmacological profiles of structurally related sulfonamide compounds. This guide covers synthetic methodologies, potential therapeutic targets, and detailed experimental protocols for biological evaluation, aiming to facilitate further research and development in this area.

Introduction to Sulfonamides in Drug Discovery

The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. Derivatives of sulfonamides have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] The N-allyl-4-methylbenzenesulfonamide core, a subset of this larger class, presents an interesting scaffold for the development of novel therapeutic agents due to the potential for diverse functionalization at the nitrogen atom.

Synthesis of N-Allyl-4-methylbenzenesulfonamide Derivatives

The synthesis of the parent compound, N-Allyl-4-methylbenzenesulfonamide, is a straightforward nucleophilic substitution reaction. More complex derivatives can be synthesized through subsequent reactions.

Synthesis of N-Allyl-4-methylbenzenesulfonamide

This synthesis involves the reaction of allylamine with p-toluenesulfonyl chloride.[1]

Experimental Protocol:

-

Dissolve allylamine (1.05 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1 equivalent) in a suitable solvent like dichloromethane.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent to the cooled mixture.

-

Allow the reaction to stir for several hours at room temperature.

-

Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base.

-

Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide

Further derivatization can be achieved by alkylation of the sulfonamide nitrogen.[2]

Experimental Protocol:

-

Dissolve N-Allyl-4-methylbenzenesulfonamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a base, for instance, sodium hydroxide, to the solution.

-

Add benzyl bromide (1 equivalent) dropwise to the stirring solution.

-

Allow the reaction to stir at room temperature for 24 hours.

-

The product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[2]

Potential Biological Activities and Illustrative Data

While specific quantitative biological data for N-Allyl-4-methylbenzenesulfonamide derivatives are scarce in the literature, the broader class of sulfonamides has been extensively studied. The following sections present potential biological activities and illustrative quantitative data from related sulfonamide compounds to guide future research.

Anticancer Activity

Sulfonamide derivatives have shown significant potential as anticancer agents, often by inhibiting key enzymes involved in tumor progression.[3][4] One such target is carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors that plays a crucial role in pH regulation and tumor cell survival.[4]

Illustrative Anticancer Activity of Benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzenesulfonamide Derivative 1 | MDA-MB-468 (Breast Cancer) | < 30 | [3] |

| Benzenesulfonamide Derivative 2 | MCF-7 (Breast Cancer) | < 128 | [3] |

| Benzenesulfonamide Derivative 3 | HeLa (Cervical Cancer) | < 360 | [3] |

| AL106 | U87 (Glioblastoma) | 58.6 | [5] |

| Compound 25 | SW480 (Colorectal Cancer) | 2 | [6] |

| Compound 25 | HCT116 (Colorectal Cancer) | 0.12 | [6] |

Disclaimer: The data presented in this table are for illustrative purposes and represent the activity of other sulfonamide derivatives, not N-Allyl-4-methylbenzenesulfonamide derivatives for which specific data is not available in the cited literature.

Antimicrobial Activity

The foundational biological activity of sulfonamides is their antimicrobial effect, which is achieved by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Illustrative Antimicrobial Activity of Sulfonamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide Derivative 8j | Escherichia coli | 12.5 | [7] |

| Sulfonamide Derivative 8j | Staphylococcus aureus | 25 | [7] |

| N-(2-arylmethylthio...)-amide 10 | Methicillin-resistant S. aureus (MRSA) | 4-8 | |

| N-(2-arylmethylthio...)-amide 16 | Methicillin-resistant S. aureus (MRSA) | 4-8 |

Disclaimer: The data in this table are for illustrative purposes and represent the activity of other sulfonamide derivatives, not N-Allyl-4-methylbenzenesulfonamide derivatives for which specific data is not available in the cited literature.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-Allyl-4-methylbenzenesulfonamide derivatives (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the N-Allyl-4-methylbenzenesulfonamide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Mechanisms and Workflows

Signaling Pathways

Sulfonamide derivatives have been shown to interact with various signaling pathways. Below are representations of two such pathways that could be potential targets for N-Allyl-4-methylbenzenesulfonamide derivatives.

Caption: Role of Carbonic Anhydrase IX in cancer and its inhibition by sulfonamides.

Caption: Inhibition of γ-secretase in APP processing by certain sulfonamides.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of N-Allyl-4-methylbenzenesulfonamide derivatives.

Caption: General workflow for the synthesis of N-Allyl-4-methylbenzenesulfonamide derivatives.

References

- 1. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Guide to the Thermogravimetric Analysis of N-Allyl-4-methylbenzenesulfonamide for Thermal Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability Analysis

Thermogravimetric analysis is a fundamental technique in materials science and pharmaceutical development for determining the thermal stability and composition of a substance.[1] The method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[1][2] The resulting data provides critical insights into the temperatures at which the material decomposes, its decomposition kinetics, and the nature of the degradation products. For a compound like N-Allyl-4-methylbenzenesulfonamide, understanding its thermal stability is crucial for defining safe storage conditions, processing parameters, and predicting its shelf-life as a potential pharmaceutical intermediate.

Hypothetical Experimental Protocol for TGA of N-Allyl-4-methylbenzenesulfonamide

The following section details a robust experimental protocol for conducting a thermogravimetric analysis of N-Allyl-4-methylbenzenesulfonamide. This protocol is designed to yield high-quality, reproducible data suitable for regulatory submissions and further kinetic analysis.

2.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument with a high-precision balance (e.g., ELTRA THERMOSTEP or similar).[2]

-

Crucibles: Alumina or platinum crucibles, chosen for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (99.99%) for analysis in an inert atmosphere to prevent oxidative decomposition.[1][3]

-

Sample: N-Allyl-4-methylbenzenesulfonamide, finely powdered to ensure uniform heat distribution.

2.2. Experimental Procedure

-

Sample Preparation: A sample of N-Allyl-4-methylbenzenesulfonamide (5-10 mg) is accurately weighed into a pre-tared TGA crucible.

-

Instrument Setup: The crucible is placed in the TGA furnace. The furnace is sealed, and the system is purged with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min. This heating rate is a common choice for initial screening of thermal stability.[3]

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time throughout the experiment.

Expected Data Presentation

The quantitative data obtained from the TGA of N-Allyl-4-methylbenzenesulfonamide would be summarized in a clear and structured table to facilitate interpretation and comparison. Table 1 provides an illustrative example of how such data would be presented.

Table 1: Illustrative Thermogravimetric Data for N-Allyl-4-methylbenzenesulfonamide

| Parameter | Value (°C) | Mass Loss (%) | Description |

| Tonset | (e.g., 210 °C) | (e.g., ~5%) | The temperature at which significant decomposition begins. |

| Tpeak | (e.g., 250 °C) | - | The temperature of the maximum rate of mass loss, determined from the peak of the derivative thermogravimetric (DTG) curve. |

| Decomposition Step 1 | (e.g., 200-300 °C) | (e.g., 45%) | The primary decomposition stage, likely corresponding to the loss of the allyl and methyl groups. |

| Decomposition Step 2 | (e.g., 300-450 °C) | (e.g., 30%) | A secondary decomposition stage, potentially involving the breakdown of the benzenesulfonamide core. |

| Final Residue @ 600 °C | - | (e.g., <5%) | The percentage of material remaining at the end of the analysis, indicating the formation of non-volatile byproducts. |

Note: The values presented in this table are hypothetical and serve as an example of how experimental data would be reported.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for reproducing the analysis. The following diagram, generated using Graphviz, illustrates the logical steps of the thermogravimetric analysis of N-Allyl-4-methylbenzenesulfonamide.

Conclusion

This technical guide has outlined a comprehensive methodology for the thermogravimetric analysis of N-Allyl-4-methylbenzenesulfonamide. While specific experimental data for this compound was not found, the provided protocol, data presentation format, and workflow diagram offer a robust framework for researchers to conduct and report on the thermal stability of this and related compounds. The insights gained from such an analysis are invaluable for ensuring the safety, quality, and efficacy of potential pharmaceutical products.

References

N-Allyl-4-methylbenzenesulfonamide: A Technical Guide to Quantum Chemical Calculation and Molecular Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-Allyl-4-methylbenzenesulfonamide, focusing on its molecular structure, quantum chemical properties, and potential for molecular modeling applications. The content herein is curated for professionals in the fields of chemistry, pharmacology, and drug development, offering a foundational understanding of this compound through theoretical and computational lenses.

Molecular Structure and Physicochemical Properties

N-Allyl-4-methylbenzenesulfonamide (C₁₀H₁₃NO₂S) is a sulfonamide derivative with a molecular weight of 211.28 g/mol .[1][2] The foundational structure consists of a p-toluenesulfonyl group attached to an allyl amine. This structure imparts a unique combination of rigidity from the aromatic ring and flexibility from the allyl group, which is crucial for its interaction with biological targets.

Synthesis and Characterization

The synthesis of N-Allyl-4-methylbenzenesulfonamide is typically achieved through a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and allylamine.[3] The reaction is often carried out in a biphasic solvent system or in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.[3][4]

Experimental Protocol: Synthesis of N-Allyl-4-methylbenzenesulfonamide [3]

-

Allylamine (1.31 ml, 18 mmol) and pyridine (1.42 ml, 18 mmol) are dissolved in 20 ml of degassed dichloromethane.

-

The solution is stirred under a nitrogen atmosphere.

-

p-Toluenesulfonyl chloride (3.05 g, 16 mmol) is added portion-wise to the solution.

-

The mixture is stirred at room temperature for 24 hours.

-

Reaction completion is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is acidified to a pH of 2-3 with concentrated HCl.

-

The organic phase is diluted with 20 ml of dichloromethane and washed three times with 20 ml of water.

-

The aqueous layers are back-extracted with 20 ml of dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by recrystallization, typically from ethanol, to yield clear crystals.

Spectroscopic characterization data from literature includes:

-

¹H NMR (400 MHz, Chloroform-d, δ, ppm): 7.78-7.70 (m, 2H, Ar-H), 7.30 (d, J = 8.1 Hz, 2H, Ar-H), 5.71 (ddt, J = 17.2, 10.2, 5.8 Hz, 1H, =CH), 5.15 (dq, J = 17.1, 1.5 Hz, 1H, =CHtrans), 5.09 (dq, J = 10.3, 1.3 Hz, 1H, =CHcis), 4.44 (s, 1H, NH), 3.57 (tt, J = 6.0, 1.5 Hz, 2H, NCH₂), 2.42 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, Chloroform-d, δ, ppm): 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65.

-

High-Resolution Mass Spectrometry (HRMS) (ESI): calcd. for C₁₀H₁₃NNaO₂S [M + Na]⁺ 234.2700; Found 234.2690.

Crystallographic and Geometric Parameters

The precise three-dimensional arrangement of atoms in N-Allyl-4-methylbenzenesulfonamide has been determined by single-crystal X-ray diffraction.[3][5] This experimental data provides the most accurate geometric parameters and serves as an excellent starting point for quantum chemical calculations and molecular modeling studies. The compound crystallizes in the triclinic space group P-1.[6]

The crystal structure reveals that molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds between the sulfonamide groups. These dimers are further linked into ribbons by offset π–π stacking interactions.[3][5]

Below is a visualization of the molecular structure with atom labeling based on crystallographic data.

Table 1: Selected Experimental Bond Lengths and Angles [3][5]

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths | S—O1 | 1.4282 (17) Å |

| S—O2 | 1.4353 (17) Å | |

| S—N | 1.617 (2) Å | |

| Bond Angles | O1—S—O2 | 118.87 (11)° |

| Torsion Angle | C(allyl)—N—S—C(aryl) | -61.0 (2)° |

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the electronic structure, reactivity, and spectroscopic properties of a molecule. While specific DFT studies on N-Allyl-4-methylbenzenesulfonamide are not extensively published, the methodology is well-established for related sulfonamide compounds. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) is a common and reliable approach for these systems.[7]

Such calculations can predict a variety of molecular properties, including optimized geometry, vibrational frequencies (FTIR/Raman spectra), electronic properties (HOMO-LUMO energies), and atomic charges.

Experimental Protocol: DFT Calculation Workflow

A typical workflow for performing a quantum chemical analysis on N-Allyl-4-methylbenzenesulfonamide would involve the following steps:

-

Input Geometry: Start with the experimental geometry from the single-crystal X-ray diffraction data.

-

Geometry Optimization: Perform a full geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**). This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the vibrational spectrum.

-

Electronic Property Calculation: From the optimized structure, calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP) map.

Representative Quantum Chemical Data

The following table presents theoretical data for a related benzenesulfonamide derivative, calculated using the DFT/B3LYP/6-31G(d) method, to provide an example of the insights that can be gained from such computations.[7]

Table 2: Representative Theoretical Data for a Benzenesulfonamide Derivative [7]

| Property | Value |

| HOMO Energy | -7.01 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap (ΔE) | 5.12 eV |

| Dipole Moment | 4.5 Debye |

Note: This data is for a different, though structurally related, sulfonamide and is presented for illustrative purposes.

Molecular Modeling and Drug Development

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[8][9] Molecular modeling techniques are critical in understanding how molecules like N-Allyl-4-methylbenzenesulfonamide might interact with biological systems and in guiding the design of new, more potent derivatives.

Potential Applications

-

Structure-Based Drug Design (SBDD): Molecular docking simulations can be used to predict the binding mode and affinity of N-Allyl-4-methylbenzenesulfonamide within the active site of a target protein. This is crucial for identifying potential biological targets and for designing derivatives with improved binding.

-

Quantitative Structure-Activity Relationship (QSAR): By calculating various molecular descriptors (e.g., logP, polar surface area, electronic properties) for a series of related sulfonamides, QSAR models can be built to correlate these properties with biological activity.[9] This allows for the prediction of the activity of novel compounds before their synthesis.

-

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features of N-Allyl-4-methylbenzenesulfonamide that are essential for its biological activity. This model can then be used to screen large compound libraries for new potential drug candidates.

-

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which is a critical step in the early stages of drug discovery.

Conclusion

N-Allyl-4-methylbenzenesulfonamide presents a valuable scaffold for chemical and pharmaceutical research. This guide has detailed its synthesis and established its precise molecular geometry based on experimental crystallographic data. While direct computational studies on this specific molecule are limited in the public domain, the protocols and representative data provided herein offer a clear roadmap for future research. By applying modern quantum chemical calculation and molecular modeling techniques, researchers can unlock a deeper understanding of its electronic properties, reactivity, and potential as a modulator of biological targets, thereby accelerating the discovery and development of novel sulfonamide-based therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry [eurjchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Advancing Synthetic Frontiers: A Technical Guide to Novel Reactions of N-Allyl-4-methylbenzenesulfonamide

For Immediate Release

A comprehensive technical guide detailing novel synthetic transformations involving N-Allyl-4-methylbenzenesulfonamide has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the reactivity of this versatile building block, offering detailed experimental protocols, quantitative data, and visual representations of key chemical pathways.

N-Allyl-4-methylbenzenesulfonamide, a readily accessible sulfonamide, serves as a valuable precursor in a variety of advanced organic transformations. This guide elucidates its application in fundamental synthesis and more complex, novel reactions, providing a critical resource for the design and execution of innovative synthetic strategies. The information presented is pivotal for the development of new molecular entities with potential applications in medicinal chemistry and materials science.

Core Synthetic Transformations

The utility of N-Allyl-4-methylbenzenesulfonamide begins with its straightforward synthesis and extends to subsequent functionalization.

Synthesis of N-Allyl-4-methylbenzenesulfonamide

The foundational synthesis of N-Allyl-4-methylbenzenesulfonamide is typically achieved through the reaction of 4-methylbenzenesulfonyl chloride with allylamine. An improved, environmentally benign method utilizes a two-solvent system with an aqueous ionic base, leading to high yields and shorter reaction times compared to traditional methods that use carcinogenic solvents like dichloromethane.[1]

N-Benzylation of N-Allyl-4-methylbenzenesulfonamide

A common derivatization of N-Allyl-4-methylbenzenesulfonamide is its N-benzylation to form N-allyl-N-benzyl-4-methylbenzenesulfonamide. This reaction proceeds via a nucleophilic substitution, likely following an SN1-like mechanism, where the weakly nucleophilic sulfonamide reacts with a stable benzylic carbocation generated from benzyl bromide.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the described reactions, facilitating comparison and replication.

Table 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide [1]

| Reagent 1 | Reagent 2 | Base | Solvent | Time (h) | Yield (%) |

| 4-Methylbenzenesulfonyl chloride | Allylamine | K2CO3 (aq) | THF | 24 | 73 |

Table 2: N-Benzylation of N-Allyl-4-methylbenzenesulfonamide [1]

| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) |

| N-Allyl-4-methylbenzenesulfonamide | Benzyl bromide | NaOH (aq) | THF | 24 | 67 |

Experimental Protocols

Detailed methodologies for the key reactions are provided to ensure reproducibility.

Protocol 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide[1]

To a stirring solution of 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran, allylamine (0.46 mL, 5.90 mmol) was added dropwise. This was followed by the dropwise addition of 0.59 M aqueous potassium carbonate (10 mL, 5.90 mmol). The reaction mixture was stirred at room temperature for 24 hours. After acidification with 5 M HCl, the mixture was diluted with 15 mL of dichloromethane. The organic layer was separated, washed three times with water and once with brine. The combined aqueous layers were back-extracted with 10 mL of dichloromethane. The organic layers were then combined, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was recrystallized from ethanol to yield clear crystals.

Protocol 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide[1]

N-Allyl-4-methylbenzenesulfonamide (0.905 g, 4.28 mmol) was added dropwise to a stirring solution of benzyl bromide (0.51 mL, 4.29 mmol) in 10 mL of tetrahydrofuran. Subsequently, a 0.535 M solution of sodium hydroxide (10 mL, 5.35 mmol) was added dropwise. The reaction mixture was stirred for 24 hours at room temperature. A white precipitate formed, which was isolated by vacuum filtration. The crude product was recrystallized from ethanol to afford white crystals.

Novel Reactions and Future Directions

While the synthesis and basic functionalization of N-Allyl-4-methylbenzenesulfonamide are well-established, its potential in more intricate and novel reactions is an area of active exploration. The presence of the versatile allyl group and the sulfonamide moiety opens avenues for a range of advanced synthetic transformations.

Palladium-Catalyzed Cascade Cyclization-Coupling

Based on studies of structurally similar compounds like N-allyl-N-(2-butenyl)-p-toluenesulfonamide, it is proposed that N-Allyl-4-methylbenzenesulfonamide can participate in palladium-catalyzed cascade reactions. These reactions could involve an initial intramolecular cyclization followed by a coupling reaction, leading to the formation of complex heterocyclic structures such as dihydropyrroles. This presents a powerful strategy for the rapid construction of nitrogen-containing ring systems.

Visualizing Reaction Pathways

To clearly illustrate the relationships and transformations discussed, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols: N-Allyl-4-methylbenzenesulfonamide in Ring-Closing Enyne Metathesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes detail the synthesis and application of N-Allyl-4-methylbenzenesulfonamide as a precursor to a substrate for ring-closing enyne metathesis (RCEYM). It is a common misconception that this compound acts as a catalyst in this reaction. In fact, N-Allyl-4-methylbenzenesulfonamide is a valuable building block which, after further functionalization to introduce an alkyne moiety, serves as a substrate for powerful ruthenium-catalyzed cyclization reactions. This process, known as RCEYM, is instrumental in the synthesis of complex nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and drug development.

This document provides detailed protocols for the synthesis of the enyne precursor, N-allyl-N-propargyl-4-methylbenzenesulfonamide, and its subsequent cyclization via RCEYM to form a diene-containing cyclic sulfonamide.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from p-toluenesulfonyl chloride. The first step is the synthesis of N-Allyl-4-methylbenzenesulfonamide. This intermediate is then propargylated to introduce the alkyne group, yielding the enyne substrate required for the ring-closing metathesis reaction. The final step is the ruthenium-catalyzed RCEYM to produce the desired cyclic product.

Caption: Synthetic workflow for the preparation of a cyclic sulfonamide.

Experimental Protocols

Protocol 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide

This protocol describes the synthesis of N-Allyl-4-methylbenzenesulfonamide from 4-methylbenzenesulfonyl chloride and allylamine.

Materials:

-

4-Methylbenzenesulfonyl chloride

-

Allylamine

-

Tetrahydrofuran (THF)

-

Aqueous potassium carbonate (0.59 M)

-

Hydrochloric acid (5 M)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in THF in a round-bottom flask.

-

Cool the flask in an ice bath and add allylamine (1.1 eq) dropwise with stirring.

-

Add aqueous potassium carbonate (1.1 eq) dropwise to the stirring mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the mixture with 5 M HCl.

-

Dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (3x) and brine (1x).

-

Back-extract the aqueous layers with dichloromethane.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | ||

| 4-Methylbenzenesulfonyl chloride | 1.002 g (5.25 mmol) | [1] |

| Allylamine | 0.46 mL (5.90 mmol) | [1] |

| K₂CO₃ (0.59 M aq.) | 10 mL (5.90 mmol) | [1] |

| Solvent | THF | [1] |

| Reaction Time | 24 hours | [1] |

| Temperature | Room Temperature | [1] |

| Product Yield | ~73% | [2] |

Protocol 2: Synthesis of N-Allyl-N-propargyl-4-methylbenzenesulfonamide

This protocol details the propargylation of N-Allyl-4-methylbenzenesulfonamide to form the enyne substrate.

Materials:

-

N-Allyl-4-methylbenzenesulfonamide

-

Propargyl bromide

-

Potassium carbonate

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of N-Allyl-4-methylbenzenesulfonamide (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add propargyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid with acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Quantitative Data (Representative):

| Parameter | Value |

| Reactants | |

| N-Allyl-4-methylbenzenesulfonamide | 1.0 eq |

| Propargyl bromide | 1.2 eq |

| K₂CO₃ | 1.5 eq |

| Solvent | Acetone |

| Reaction Time | 12-16 hours |

| Temperature | Reflux |

| Product Yield | 85-95% (expected) |

Protocol 3: Ring-Closing Enyne Metathesis (RCEYM)

This protocol describes the cyclization of N-allyl-N-propargyl-4-methylbenzenesulfonamide using a second-generation Grubbs catalyst.

Materials:

-

N-Allyl-N-propargyl-4-methylbenzenesulfonamide

-

Grubbs Catalyst, 2nd Generation

-

Anhydrous dichloromethane (DCM) or Toluene

-

Schlenk flask

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer

Procedure:

-

Dissolve N-allyl-N-propargyl-4-methylbenzenesulfonamide (1.0 eq) in anhydrous solvent (DCM or toluene) in a Schlenk flask to a concentration of 0.025 M.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the Grubbs catalyst (3-12 mol%) to the flask under a positive pressure of inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 16 hours).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the cyclic sulfonamide.

Quantitative Data for RCEYM of a Similar Sulfonamide:

| Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-allyl-N-(1-phenylprop-2-ynyl)sulfamide | Grubbs II (3) | Toluene | 100 (MW) | 0.25 | 81 | [3] |

| N-allyl-N-(1-cyclohexylprop-2-ynyl)sulfamide | Grubbs II (3) | Toluene | 100 (MW) | 0.25 | 74 | [3] |

| Allylic/Propargylic Cyanamide | Grubbs II (12) | Toluene | 60 | 16 | 60 | [4] |

Mechanism of Ring-Closing Enyne Metathesis